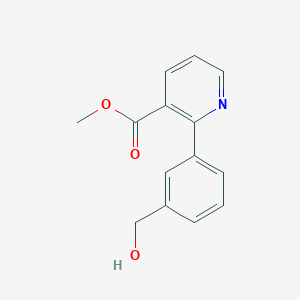

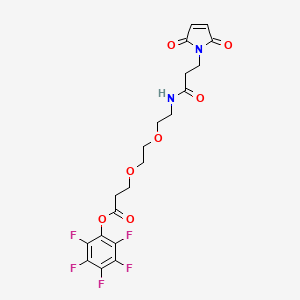

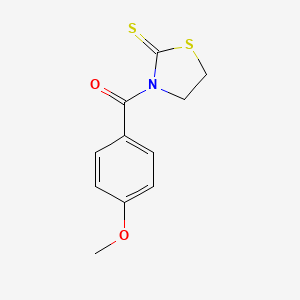

![molecular formula C12H7ClN6 B3099049 4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine CAS No. 134965-85-8](/img/structure/B3099049.png)

4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring. This unique structure not only alters its chemical properties but also opens avenues for diverse applications, particularly in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction process, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-chloro-7H-pyrrolo[2,3-d]pyrimidine acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This inhibition disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . Disruption of this pathway by the compound may lead to a variety of diseases affecting the immune system .

Result of Action

The inhibition of the JAK-STAT signaling pathway by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Action Environment

The action, efficacy, and stability of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factorsProper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

Biochemical Analysis

Biochemical Properties

4-Chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .

Cellular Effects

In cellular context, this compound is known to interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a Janus kinase (JAK) inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This results in the activation of genes through a transcription process .

Temporal Effects in Laboratory Settings

Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available in the literature. Given its role as a JAK inhibitor, it is likely to interact with enzymes involved in the JAK-STAT signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine involves the following steps :

Starting Material: 2-cyano-3-(1,3-dioxolane) ethyl propionate is dissolved in ethanol.

Addition of Reagents: Alkali and formamidine acetate are added at room temperature.

Reflux: The mixture is heated to reflux (78°C) and monitored using TLC.

Concentration: The solvent is removed under reduced pressure.

Acidification: 6M hydrochloric acid is added to adjust the pH to 1-2.

Reaction Completion: The mixture is reacted at 50°C for 2-3 hours.

Isolation: The product is precipitated, filtered, and dried to obtain 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

Chlorination: The hydroxy compound is then chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

An improved seven-step synthesis from dimethyl malonate with a 31% overall yield has been described. This method is operationally simple and practical for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: It is also involved in Suzuki coupling reactions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.

Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine is extensively used in scientific research, particularly in the following areas:

Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders.

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various pharmaceutical compounds.

Chemical Biology: Used in the study of biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

- (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

- 4-chloro-7-(((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine is unique due to its fused ring system and the presence of a chlorine atom at the 4-position, which significantly influences its reactivity and biological activity. This structural uniqueness makes it a versatile building block in the synthesis of various bioactive compounds .

Properties

IUPAC Name |

4-chloro-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN6/c13-9-7-2-4-19(11(7)17-5-15-9)12-8-1-3-14-10(8)16-6-18-12/h1-6H,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXBNSZBGQFCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=N2)N3C=CC4=C3N=CN=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134965-85-8 | |

| Record name | 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

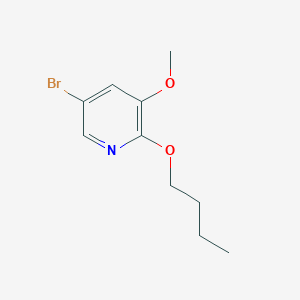

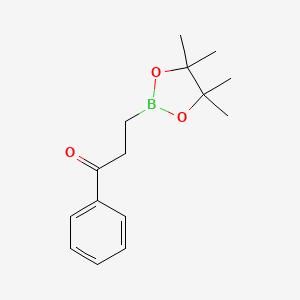

![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)

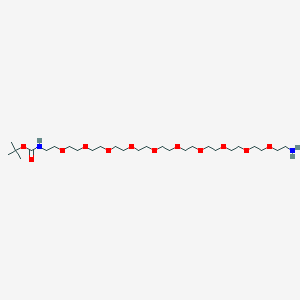

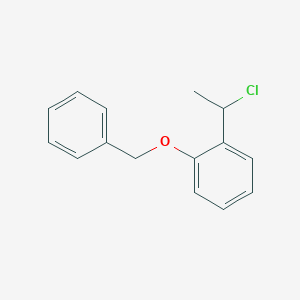

![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)

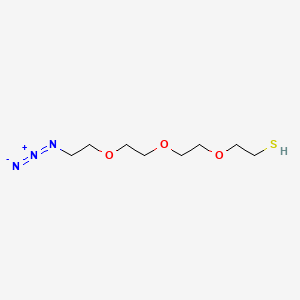

![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)